molecular formula C21H22N4O5 B15191353 Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)- CAS No. 85080-21-3

Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)-

Cat. No.: B15191353
CAS No.: 85080-21-3
M. Wt: 410.4 g/mol
InChI Key: SKPLNLRGMUKZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzamide, oxalyl, and morpholinoacetyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of Benzamidophenyl Intermediate: This involves the reaction of o-phenylenediamine with benzoyl chloride to form o-benzamidophenyl.

    Oxalylation: The intermediate is then reacted with oxalyl chloride to introduce the oxalyl group.

    Morpholinoacetylation: Finally, the compound is reacted with morpholinoacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((o-Benzamidophenyl)oxalyl)-1-(piperidinoacetyl)hydrazine: Similar structure but with a piperidinoacetyl group instead of morpholinoacetyl.

    2-((o-Benzamidophenyl)oxalyl)-1-(ethylacetyl)hydrazine: Contains an ethylacetyl group instead of morpholinoacetyl.

Uniqueness

2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

85080-21-3

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

N-[2-[2-[2-(2-morpholin-4-ylacetyl)hydrazinyl]-2-oxoacetyl]phenyl]benzamide

InChI

InChI=1S/C21H22N4O5/c26-18(14-25-10-12-30-13-11-25)23-24-21(29)19(27)16-8-4-5-9-17(16)22-20(28)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,28)(H,23,26)(H,24,29)

InChI Key

SKPLNLRGMUKZBH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NNC(=O)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.